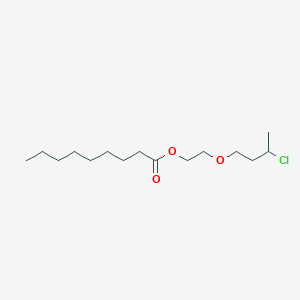
2-(3-Chlorobutoxy)ethyl nonanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorobutoxy)ethyl nonanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nonanoate group attached to a 2-(3-chlorobutoxy)ethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorobutoxy)ethyl nonanoate typically involves the esterification of nonanoic acid with 2-(3-chlorobutoxy)ethanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-(3-Chlorobutoxy)ethyl nonanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield nonanoic acid and 2-(3-chlorobutoxy)ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the 3-chlorobutoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Nonanoic acid and 2-(3-chlorobutoxy)ethanol.
Reduction: 2-(3-chlorobutoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Chlorobutoxy)ethyl nonanoate has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound or its derivatives could be explored for pharmaceutical applications, including drug development.
Industry: It may be used in the formulation of specialty chemicals, such as surfactants or lubricants.
作用機序
The mechanism of action of 2-(3-chlorobutoxy)ethyl nonanoate depends on its specific application. In general, esters can interact with biological targets through hydrolysis to release the active components. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
Ethyl nonanoate: Similar ester structure but lacks the 3-chlorobutoxy group.
2-(3-Chloropropoxy)ethyl nonanoate: Similar structure but with a shorter alkyl chain in the butoxy group.
2-(3-Bromobutoxy)ethyl nonanoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-(3-Chlorobutoxy)ethyl nonanoate is unique due to the presence of the 3-chlorobutoxy group, which can impart distinct chemical and physical properties
特性
CAS番号 |
34555-11-8 |
|---|---|
分子式 |
C15H29ClO3 |
分子量 |
292.84 g/mol |
IUPAC名 |
2-(3-chlorobutoxy)ethyl nonanoate |
InChI |
InChI=1S/C15H29ClO3/c1-3-4-5-6-7-8-9-15(17)19-13-12-18-11-10-14(2)16/h14H,3-13H2,1-2H3 |
InChIキー |
VOCOLZZXPKHMND-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=O)OCCOCCC(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14678555.png)

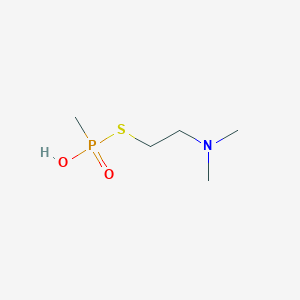


![(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide](/img/structure/B14678576.png)

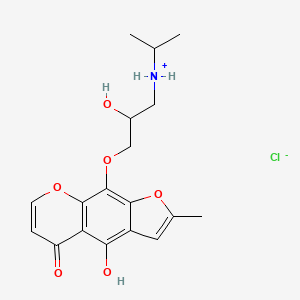
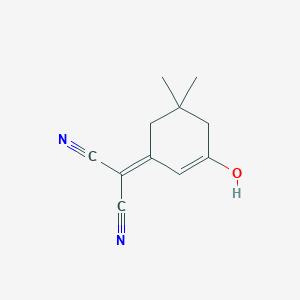
![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
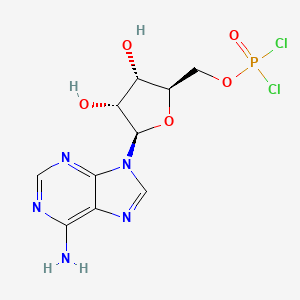
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
